molecular formula C9H6N2O3 B7761314 4-oxo-1H-quinazoline-2-carboxylic acid

4-oxo-1H-quinazoline-2-carboxylic acid

カタログ番号: B7761314
分子量: 190.16 g/mol
InChIキー: KVXWXOHXKMKMTR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-oxo-1H-quinazoline-2-carboxylic acid (CAS 19181-77-2) is a versatile quinazolinone-based building block for drug discovery and pharmaceutical research. Quinazolinone scaffolds are recognized for their diverse biological activities and are found in several approved drugs . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. In particular, quinazolinone derivatives have been rationally designed as core structures in potent dual PI3K/HDAC inhibitors, demonstrating significant potential in anticancer research . The carboxylic acid moiety on the quinazoline core allows for further functionalization, enabling researchers to link this pharmacophore to other targeted groups or create prodrugs . Beyond oncology, the quinazolinone core is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties, making this compound a valuable template for exploring new lead compounds across multiple therapeutic areas . This product is intended for research purposes in laboratory settings and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications.

特性

IUPAC Name

4-oxo-1H-quinazoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-7(11-8)9(13)14/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXWXOHXKMKMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows: [ \text{4 C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]

化学反応の分析

Carbonyldiimidazole undergoes several types of chemical reactions:

    Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide[ (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{H}_2\text{O} \rightarrow 2 \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 ]

    Amide Formation: It is used to convert amines into amides, carbamates, and ureas.

    Ester Formation: It can also convert alcohols into esters.

科学的研究の応用

Carbonyldiimidazole has a wide range of applications in scientific research:

作用機序

The mechanism by which Carbonyldiimidazole exerts its effects involves the formation of a reactive intermediate that facilitates the coupling of amino acids. The imidazole groups act as nucleophiles and bases, promoting the formation of amides, carbamates, and ureas .

類似化合物との比較

Structural Differences and Electronic Properties

The quinazoline core differentiates this compound from other heterocyclic carboxylic acids. Key structural analogs include:

Compound Core Structure Key Substituents Notable Features
4-Oxo-1H-quinazoline-2-carboxylic acid Quinazoline -COOH at C2, -O at C4 Planar aromatic system; strong hydrogen-bonding capacity due to carboxylic acid .
4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids Quinoline -COOH at C3, -O at C2, -R at C4 Non-planar dihydroquinoline ring; substituent-dependent acidity .
4-Oxo-4H-quinolizine-3-carboxylic acid Quinolizine -COOH at C3, -O at C4 Bridged nitrogen in quinolizine; increased rigidity compared to quinazoline .
Thiazetoquinoline dicarboxylic acid Thiazeto + quinoline -COOH at C3 and C4 Fused thiazeto ring; intramolecular hydrogen bonding enhances crystallinity .
6-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Dihydroquinoline -COOH at C2, -OH at C6 Hydroxyl group increases polarity and chelation potential .

Key Observations :

  • Quinazoline vs. Quinoline: The pyrimidine ring in quinazoline introduces additional nitrogen atoms, enhancing electron-deficient character and hydrogen-bonding capacity compared to quinoline derivatives .
  • Substituent Effects: Electron-withdrawing groups (e.g., -COOH) increase acidity, while bulky substituents (e.g., -R in 4-R-quinolines) sterically hinder reactivity .

Physicochemical Properties

Property 4-Oxo-1H-quinazoline-2-carboxylic acid 4-R-2-oxo-quinoline-3-carboxylic acids Thiazetoquinoline dicarboxylic acid
Acidity (pKa) ~3.1 (carboxylic acid) 2.8–4.2 (depending on R) Dual pKa (~2.5 and ~4.0)
Solubility Low in water; moderate in polar aprotic solvents Higher solubility with -OH/-NH2 substituents Poor due to crystalline packing
Thermal Stability Decomposes above 250°C Stable up to 200°C Stable up to 300°C

Key Findings :

  • The quinazoline derivative’s lower solubility compared to quinolines may limit bioavailability but enhances crystallinity for formulation .
  • Thiazetoquinoline’s dual carboxylic acid groups and hydrogen-bonding network contribute to exceptional thermal stability .

Comparative Efficacy :

  • Quinazoline derivatives show broader antimicrobial activity compared to quinolines, likely due to enhanced metal chelation .
  • Analgesic activity in quinolines is superior, attributed to optimized substituent lipophilicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-oxo-1H-quinazoline-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization of precursors like 4-hydrazino-1H-quinazolin-2-one with oxocarboxylic esters or acids under basic conditions (e.g., sodium ethoxide). Solvent choice (e.g., propan-2-ol) and temperature control are critical to minimize side reactions such as decarboxylation. Characterization via 1^1H/1313C NMR and IR spectroscopy helps confirm the quinazoline core and carboxylic acid functionality .

Q. How can structural tautomerism in 4-oxo-1H-quinazoline-2-carboxylic acid be experimentally resolved?

  • Methodological Answer : Tautomeric equilibria (e.g., keto-enol forms) can be analyzed using 1^1H NMR in deuterated DMSO to observe exchangeable protons. X-ray crystallography provides definitive evidence of the dominant tautomer in the solid state, as seen in related 4-oxo-quinazoline derivatives .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing 4-oxo-1H-quinazoline-2-carboxylic acid?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and the carboxylic acid proton (broad singlet, δ ~12 ppm). 13^13C NMR confirms the carbonyl groups (C=O at ~165–175 ppm).
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detects molecular ions ([M-H]⁻ at m/z 205) and impurities .

Q. What are common synthetic impurities in 4-oxo-1H-quinazoline-2-carboxylic acid, and how are they mitigated?

  • Methodological Answer :

  • Byproducts : Chlorinated derivatives (e.g., 2-chloro analogs) may form if halogenated precursors are used.
  • Mitigation : Recrystallization from ethanol/water mixtures or preparative HPLC purifies the product. TLC monitoring (silica gel, ethyl acetate/hexane) identifies impurities early .

Advanced Research Questions

Q. How do substituent variations at the 1H-quinazoline core influence biological activity, and what methodologies optimize structure-activity relationships (SAR)?

  • Methodological Answer :

  • SAR Strategies : Introduce substituents (e.g., Cl, CH₃, aryl) at positions 3, 6, or 7 via nucleophilic substitution or cross-coupling. Compare bioactivity (e.g., enzyme inhibition) using assays like fluorescence polarization or SPR.
  • Example : Chlorine at position 2 enhances binding to kinases (IC₅₀ reduction by 30% vs. non-chlorinated analogs) .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved in preclinical studies?

  • Methodological Answer :

  • Solubility : Use differential scanning calorimetry (DSC) to assess polymorphic forms. Co-solvents (e.g., DMSO/PEG 400) improve aqueous solubility.
  • Bioavailability Discrepancies : Compare pharmacokinetic profiles in rodent models with varying formulations (e.g., nanoemulsions vs. free acid). LC-MS/MS quantifies plasma concentrations .

Q. What computational approaches predict the binding modes of 4-oxo-1H-quinazoline-2-carboxylic acid to therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., DHFR or COX-2). Focus on hydrogen bonding with the carboxylic acid group and π-π stacking of the quinazoline ring.
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. MM-PBSA calculates binding free energies .

Q. How does the compound’s reactivity with nucleophiles inform its stability in biological matrices?

  • Methodological Answer :

  • Stability Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-UV at 254 nm.
  • Mechanistic Insight : The carboxylic acid group undergoes esterification in acidic conditions, while the quinazoline ring remains stable .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。